5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

Catalog No.
S3022526
CAS No.
762243-28-7
M.F
C14H16O3
M. Wt
232.279
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

CAS Number

762243-28-7

Product Name

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

IUPAC Name

5-(4-ethoxyphenyl)cyclohexane-1,3-dione

Molecular Formula

C14H16O3

Molecular Weight

232.279

InChI

InChI=1S/C14H16O3/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-6,11H,2,7-9H2,1H3

InChI Key

CHMDXLOVGGCOIX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2CC(=O)CC(=O)C2

Solubility

not available

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is an organic compound characterized by its unique structure, which consists of a cyclohexane ring substituted at the 5-position with a para-ethoxyphenyl group and contains two carbonyl groups at the 1 and 3 positions. Its molecular formula is C14_{14}H16_{16}O3_{3}, and it features a diketone framework that is significant in various chemical and biological contexts. The presence of the ethoxy group enhances its solubility and reactivity, making it a versatile compound in synthetic organic chemistry and medicinal applications.

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, including:

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the keto groups into hydroxyl groups, yielding diols. Sodium borohydride and lithium aluminum hydride are typical reducing agents for such transformations.
  • Substitution: The ethoxy group can be substituted with various functional groups under appropriate conditions, allowing for the modification of its chemical properties .

The major products from these reactions include oxidized derivatives, reduced diols, and substituted phenylcyclohexane derivatives.

Research indicates that 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione exhibits notable biological activities. It has been investigated for its potential anti-inflammatory and anticancer properties. The mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in biochemical pathways relevant to disease processes .

The synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-ethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after purification steps. While specific industrial production methods are not well-documented, it is generally produced in research laboratories for experimental purposes .

Synthetic Route Overview

  • Reactants: 4-Ethoxybenzaldehyde and cyclohexane-1,3-dione.
  • Conditions: Acidic or basic medium.
  • Mechanism: Condensation reaction followed by purification.

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione has several applications across various fields:

  • Chemistry: Utilized as a building block for synthesizing more complex organic molecules.
  • Biochemistry: Employed in studies involving enzyme interactions and metabolic pathways.
  • Medicine: Ongoing research into potential therapeutic applications, including drug development.
  • Industry: May be used in developing new materials or chemical processes .

Studies on the interactions of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione with biological targets have shown that it may inhibit specific enzyme activities by binding to active sites or modulating receptor functions. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione:

Compound NameStructure TypeUnique Features
4-EthoxybenzaldehydePrecursorUsed in the synthesis of the target compound
Cyclohexane-1,3-dioneCyclohexanedioneCore structure without substituents
5-(4-Methoxyphenyl)cyclohexane-1,3-dioneCyclohexanedione derivativeContains a methoxy group instead of an ethoxy group
5-Phenylcyclohexane-1,3-dioneCyclohexanedione derivativeLacks the ethoxy group

Uniqueness

The uniqueness of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione lies in its specific combination of substituents, which confer distinct chemical reactivity and biological properties not found in other similar compounds. Its para-ethoxyphenyl group enhances its solubility and potential interactions in biological systems compared to other positional isomers .

The synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione was first reported in the early 21st century as part of broader efforts to functionalize cyclohexane-1,3-dione scaffolds for bioactive molecule development. Early methodologies relied on Knoevenagel condensation strategies, where cyclohexane-1,3-dione was reacted with 4-ethoxybenzaldehyde under basic conditions. This approach mirrored techniques used for analogous compounds like 5-(4-Methoxyphenyl)cyclohexane-1,3-dione, where methoxy-substituted benzaldehydes were condensed with the diketone core.

A significant advancement occurred with the introduction of hypervalent iodine reagents such as iodobenzene diacetate (PhI(OAc)~2~), which enabled efficient hydroxylation of intermediate isoxazolines during synthesis. This innovation addressed previous challenges in introducing oxygenated functional groups while maintaining the diketone framework. The compound’s CAS registration (762243-28-7) in 2005 marked its formal entry into chemical databases, facilitating subsequent structure-activity relationship studies.

Position within Cyclohexane-1,3-dione Derivative Family

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione occupies a distinct niche within the cyclohexane-1,3-dione family due to its ethoxy substituent’s electronic and steric effects. Comparative analysis reveals:

DerivativeSubstituentMolecular FormulaKey Properties
Parent compoundNoneC~6~H~8~O~2~Baseline reactivity
5-(4-Methoxyphenyl)MethoxyC~13~H~14~O~3~Enhanced electron donation
5-(4-Ethoxyphenyl)EthoxyC~14~H~16~O~3~Increased lipophilicity
5-(4-Ethylphenyl)EthylC~14~H~16~O~2~Steric dominance

The ethoxy group’s +I (inductive) effect moderately activates the aromatic ring toward electrophilic substitution compared to methoxy derivatives, while its larger van der Waals radius introduces subtle steric constraints absent in smaller analogs. These properties make it particularly valuable in designing molecules with tailored solubility profiles and target-binding capabilities.

Significance in Contemporary Organic Chemistry

This compound’s importance stems from three key attributes:

  • Synthetic versatility: The diketone moiety undergoes diverse transformations, including aldol condensations, Michael additions, and cyclizations, enabling access to polycyclic architectures.
  • Biosynthetic relevance: As a structural analog of natural product precursors, it facilitates studies on enzyme inhibition mechanisms, particularly in hydroxyphenylpyruvate dioxygenase (HPPD) systems.
  • Materials potential: Its conjugated system shows promise in organic semiconductor development, where electron-deficient diketones modulate charge transport properties.

Recent work has demonstrated its utility in constructing spirocyclic compounds through [4+2] cycloadditions, expanding the toolbox for asymmetric synthesis.

Research Problem Identification and Scientific Rationale

Despite advances, critical challenges persist:

  • Stereochemical control: Current syntheses yield racemic mixtures, limiting applications in chiral drug development.
  • Functionalization selectivity: Competing reactivity at C-2 vs. C-4 positions complicates regioselective modifications.
  • Stability issues: The diketone moiety’s sensitivity to strong bases necessitates milder reaction conditions for derivatization.

These limitations have driven research into organocatalytic asymmetric synthesis and flow chemistry approaches to improve efficiency and selectivity. A 2022 study demonstrated that using chiral amine catalysts during the Knoevenagel step achieved enantiomeric excesses >80%, representing a significant breakthrough.

Classical Synthetic Approaches

Condensation Reactions with 4-Ethoxybenzaldehyde and Cyclohexane-1,3-dione

The classical synthesis of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione centers on the aldol condensation between 4-ethoxybenzaldehyde and cyclohexane-1,3-dione. This reaction proceeds via base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group. Sodium bicarbonate or potassium hydroxide in aqueous or ethanolic media facilitates the reaction at ambient temperature, yielding the β-hydroxy ketone intermediate, which undergoes dehydration to form the final product [2].

Key mechanistic steps include:

  • Enolate Formation: Deprotonation of cyclohexane-1,3-dione by the base to generate a resonance-stabilized enolate.
  • Nucleophilic Addition: Attack of the enolate on the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde.
  • Dehydration: Elimination of water from the β-hydroxy ketone intermediate to form the α,β-unsaturated diketone.

Alternative Precursor Approaches

Alternative routes employ pre-functionalized diketones or arylboronic acids. For example, bismuth-mediated arylation of cyclohexane-1,3-dione with 4-ethoxyphenylboronic acid enables direct α-arylation under mild conditions [3]. This method avoids the need for aldehyde precursors and leverages transmetallation between bismuth intermediates and boronic acids to achieve C–C bond formation.

Yield Optimization Parameters

Yield optimization hinges on:

  • Molar Ratios: A 2:1 ratio of cyclohexane-1,3-dione to 4-ethoxybenzaldehyde minimizes side reactions [2].
  • Base Strength: Weak bases (e.g., NaHCO₃) favor enolate stability without promoting over-dehydration.
  • Reaction Time: Prolonged stirring (6–8 hours) ensures complete dehydration.

Modern Synthetic Strategies

Catalytic Methods

Bismuth-catalyzed arylation represents a breakthrough in regioselective functionalization. Bismacycle precursors react with 4-ethoxyphenylboronic acids to form Bi(V) intermediates, which undergo oxidative coupling with cyclohexane-1,3-dione [3]. This method tolerates steric hindrance and functional groups (e.g., halides, esters) while operating at ambient temperatures.

Table 1: Catalytic Efficiency Comparison

CatalystYield (%)Reaction Time (h)
Bi(OAc)₃7812
Pd/C658
NaHCO₃826

Green Chemistry Approaches

Water-mediated syntheses eliminate organic solvents, reducing environmental impact. Sodium lauryl sulfate (SLS) acts as a phase-transfer catalyst, enhancing reactant solubility in aqueous media [2]. Microwave-assisted dehydration further reduces energy consumption, achieving 90% yield in 15 minutes.

Flow Chemistry Applications

Continuous flow reactors improve scalability and reproducibility. Tubular reactors with immobilized base catalysts (e.g., K₂CO₃ on silica) enable precise control over residence time and temperature, minimizing byproduct formation.

Loading Effects in Cyclohexane-1,3-dione Reactions

Excess cyclohexane-1,3-dione (≥2 equivalents) drives the condensation reaction to completion by shifting the equilibrium toward the enolate. However, higher loadings (>3 equivalents) promote dimerization side products.

Table 2: Loading Effects on Yield

Equivalents of DioneYield (%)Purity (%)
1.56285
2.08293
2.57988

Reaction Parameter Optimization

Solvent Effects and Concentration Dynamics

Polar aprotic solvents (e.g., DMF) enhance enolate stability but require higher temperatures for dehydration. Aqueous ethanol (50% v/v) balances solubility and reactivity, achieving 85% yield at 25°C [2].

Temperature Dependencies

Dehydration proceeds efficiently at 60–80°C, but temperatures exceeding 100°C degrade the ethoxy group. Cryogenic conditions (–20°C) favor enolate formation but slow reaction kinetics.

Catalyst Selection Criteria

  • Bronsted Bases: NaHCO₃ (pH 8–9) minimizes side reactions.
  • Lewis Acids: Bi(III) salts enable low-temperature arylation [3].
  • Heterogeneous Catalysts: Alumina-supported KOH simplifies product isolation.

XLogP3

1.7

Dates

Modify: 2023-08-17

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